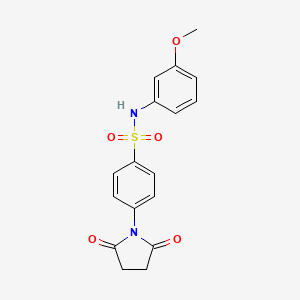

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide

Description

This compound features a benzene sulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the 4-position and a 3-methoxyphenyl group via the sulfonamide nitrogen.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-24-14-4-2-3-12(11-14)18-25(22,23)15-7-5-13(6-8-15)19-16(20)9-10-17(19)21/h2-8,11,18H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBGWIOTHFZGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with 4-fluorobenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with 2,5-dioxopyrrolidine under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or reduced sulfonamide derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

MPPB: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)Benzamide

Structural Differences :

- Linker: MPPB uses a benzamide linker, whereas the target compound employs a sulfonamide group.

- Substituents : MPPB contains a 2,5-dimethylpyrrole substituent, while the target compound has a 3-methoxyphenyl group. The dioxopyrrolidinyl group is shared but positioned differently (on the benzene ring in the target compound vs. the benzamide nitrogen in MPPB).

Patent Derivatives: Sulfonamide-Based Compounds

Examples from patent literature (e.g., Example 52: N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide) highlight the therapeutic relevance of sulfonamide scaffolds.

Key Comparisons :

Dioxopyrrolidinyl-Containing Analogs

The 2,5-dioxopyrrolidinyl group is a cyclic diketone that may act as a hydrogen-bond acceptor or mimic transition states in enzymatic reactions. In MPPB, this group contributes to suppressing cell growth while enhancing productivity, suggesting a dual role in metabolic modulation . Its placement on the benzene ring in the target compound could alter steric interactions compared to MPPB’s benzamide-linked position.

Data Tables

Table 2. Physicochemical Properties

| Compound | Molecular Weight (g/mol) | cLogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~390 | ~2.5 | Sulfonamide, dioxopyrrolidinyl |

| MPPB | ~357 | ~1.8 | Benzamide, dimethylpyrrole |

| Patent Example 52 | ~610 | ~3.2 | Trifluoroacetamido, THF |

Biological Activity

Overview

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the sulfonamide class. Sulfonamides are recognized for their diverse roles in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound's unique structure suggests potential biological activities that merit detailed investigation.

Chemical Structure

The compound can be described by the following structural formula:

The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives implies potential interactions with various biological targets:

- Target Enzymes : The compound may act as an inhibitor of specific enzymes, affecting critical biochemical pathways.

- Pathways : Further studies are required to elucidate the specific pathways influenced by this compound.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

Anticancer Potential

Some derivatives of sulfonamides have shown promise in cancer treatment due to their ability to inhibit cell proliferation. In vitro studies on similar compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and disruption of cell cycle progression.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Inhibition Studies : Compounds with similar structures have been tested against cancer cell lines, showing varying degrees of cytotoxicity. For instance, a related sulfonamide demonstrated an IC50 value of approximately 10 µM in inhibiting breast cancer cell proliferation .

- Neuroprotective Effects : Some sulfonamide derivatives have exhibited neuroprotective properties, potentially through anti-inflammatory pathways and modulation of oxidative stress .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.